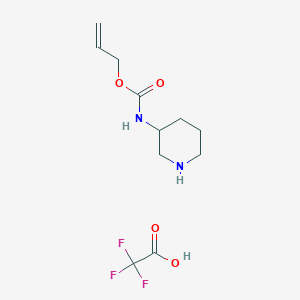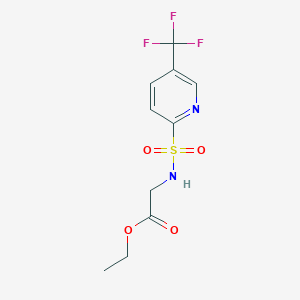
(5-Trifluoromethyl-pyridine-2-sulfonylamino)-acetic acid ethyl ester
Vue d'ensemble
Description
The 5-(Trifluoromethyl)pyridine-2-sulfonyl compounds are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridine-2-sulfonyl derivatives involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of these compounds includes a pyridine ring with a trifluoromethyl group at the 5-position and a sulfonyl group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the introduction of the 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
High-Performance Liquid Chromatography
(Yasaka et al., 1990) describe the use of a related reagent in preparing derivatives for spectrophotometric detection in high-performance liquid chromatography. This indicates potential applications in analytical chemistry for substance identification and quantification.
Synthesis of Trifluoromethylated Pyrroles and Porphyrins
(Ono et al., 1989) demonstrate the preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters. This research suggests potential uses in synthesizing complex organic compounds like porphyrins, which are important in various biological and industrial processes.
Development of Zinc(II)-Specific Fluorescing Agents
(Mahadevan et al., 1996) describe the synthesis of compounds similar to the queried compound for use as zinc(II)-specific fluorophores. These agents are significant in studying biological zinc, highlighting potential applications in biochemistry and molecular biology.
Coordination Polymers and Ligand Development
(Hu et al., 2016) report on the synthesis of compounds used as multi-dentate ligands to react with transition-metal ions. This research suggests applications in the development of coordination polymers with potential uses in materials science.
Investigation of Molecular Properties
(Bouklah et al., 2012) conducted DFT and quantum-chemical calculations on similar compounds, indicating their significance in theoretical and computational chemistry for understanding molecular properties.
Synthesis of Cardiotonic Activity Compounds
(Mosti et al., 1992) describe the synthesis of compounds with potential cardiotonic activity, suggesting applications in medicinal chemistry and drug development.
Solubilization of Polymers
(Miyatake et al., 1999) discuss the solubilization of poly(phenylene sulfide) using similar compounds. This research highlights potential applications in polymer chemistry and materials science.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4S/c1-2-19-9(16)6-15-20(17,18)8-4-3-7(5-14-8)10(11,12)13/h3-5,15H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJXMROESUMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
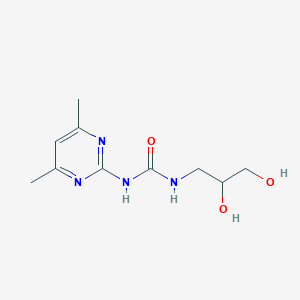
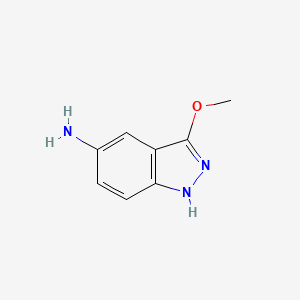
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
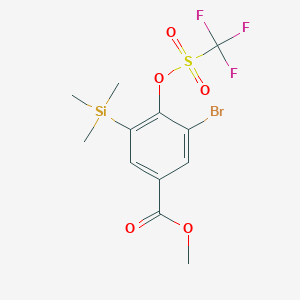
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)
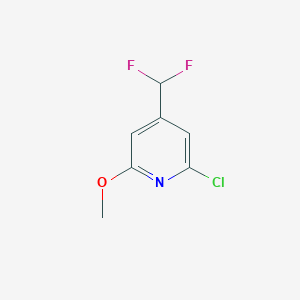
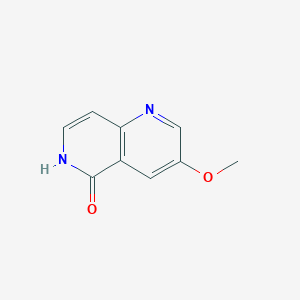
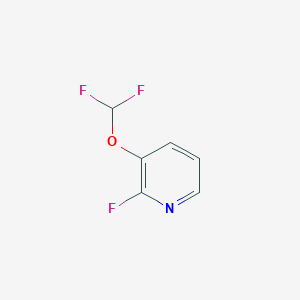
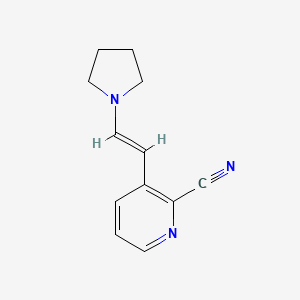

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)
